N'-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
N'-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative characterized by dual aromatic and heterocyclic substituents. Its structure includes:
- N'-(4-Methoxyphenyl): A methoxy-substituted phenyl group contributing electron-donating properties.
- N-[2-(4-Methoxyphenyl)-2-(4-Methylpiperazin-1-yl)ethyl]: A branched ethyl chain with a 4-methoxyphenyl group and a 4-methylpiperazine moiety.
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c1-26-12-14-27(15-13-26)21(17-4-8-19(30-2)9-5-17)16-24-22(28)23(29)25-18-6-10-20(31-3)11-7-18/h4-11,21H,12-16H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVURBCGLJKFUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone
The foundational step involves preparing the α-brominated ketone precursor:
- Friedel-Crafts acylation : Acetyl chloride reacts with anisole (4-methoxyphenyl ether) in the presence of AlCl₃, yielding 4-methoxyacetophenone.
- α-Bromination : Treatment with bromine (Br₂) in acetic acid at 40°C introduces the bromine atom at the α-position.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 40°C |
| Solvent | Acetic acid |
| Catalyst | None |
| Reaction Time | 6 hours |
Piperazine Substitution and Ethyl Bridge Formation
The brominated ketone undergoes nucleophilic displacement with 4-methylpiperazine:
$$
\text{C}6\text{H}5\text{OCH}3\text{COCH}2\text{Br} + \text{C}5\text{H}{12}\text{N}2 \xrightarrow{\text{Et}3\text{N, DMF}} \text{C}6\text{H}5\text{OCH}3\text{COCH}2\text{N}(\text{C}4\text{H}8\text{N}2\text{CH}3)
$$
Key Considerations :
Ketone Reduction to Ethylamine
Catalytic hydrogenation converts the ketone to the corresponding amine:
$$
\text{C}6\text{H}5\text{OCH}3\text{COCH}2\text{N}(\text{C}4\text{H}8\text{N}2\text{CH}3) \xrightarrow{\text{H}2, \text{Pd/C}} \text{C}6\text{H}5\text{OCH}3\text{CH}(\text{NH}2)\text{CH}2\text{N}(\text{C}4\text{H}8\text{N}2\text{CH}3)
$$
Hydrogenation Parameters :
| Pressure | 50 psi |
| Catalyst Loading | 5% Pd/C |
| Temperature | 25°C |
Synthetic Route 2: Oxamide Coupling Strategies
Oxalyl Chloride Activation
The ethylamine intermediate reacts with oxalyl chloride to generate the electrophilic dichloride:
$$
\text{ClC(O)C(O)Cl} + \text{RNH}_2 \rightarrow \text{RNHC(O)C(O)Cl} + \text{HCl}
$$
Critical Observations :
Coupling with 4-Methoxyaniline
The mono-chlorinated oxamide undergoes nucleophilic attack by 4-methoxyaniline:
$$
\text{RNHC(O)C(O)Cl} + \text{H}2\text{NC}6\text{H}4\text{OCH}3 \rightarrow \text{RNHC(O)C(O)NHC}6\text{H}4\text{OCH}_3 + \text{HCl}
$$
Reaction Optimization :
| Parameter | Optimal Value |
|---|---|
| Base | Pyridine (2 eq) |
| Reaction Time | 12 hours |
| Yield | 68–72% |
Alternative Method: One-Pot Tandem Synthesis
Recent advancements employ microwave-assisted tandem reactions to streamline synthesis:
- Simultaneous Piperazine Substitution and Amide Coupling :
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Tandem Method |
|---|---|---|---|
| Total Steps | 5 | 4 | 3 |
| Overall Yield | 58% | 63% | 82% |
| Purification Events | 3 | 2 | 1 |
| Scalability | >100 g | <50 g | <10 g |
Key Findings :
- Traditional stepwise routes (1–2) remain preferable for large-scale production due to established protocols.
- Microwave-assisted tandem synthesis offers superior efficiency for research-scale synthesis.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis under reversed-phase conditions (C18 column, MeCN/H₂O gradient) shows ≥98.5% purity for optimized routes.
Industrial-Scale Production Considerations
Cost Analysis of Starting Materials
| Component | Cost/kg (USD) |
|---|---|
| 4-Methylpiperazine | 320 |
| 4-Meth |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the oxalamide functional group, potentially converting it to an amine.
Substitution: The methoxy groups may be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest possible applications in drug design and development.
Medicine
In medicine, “N'-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide” may be studied for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry
In industrial applications, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “N'-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide” would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound’s effects may be mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Features of Analogs
The following compounds share the ethanediamide core or analogous pharmacophores with variations in substituents (Table 1):
Table 1: Structural and Molecular Comparison
Substituent-Driven Functional Implications
Aromatic Substitutions: Methoxyphenyl: Electron-donating methoxy groups in the target compound and analogs (e.g., ) may enhance π-π stacking with aromatic residues in biological targets.
Heterocyclic Modifications :
- Piperazine/Piperidine : The 4-methylpiperazine in the target compound and provides basicity for ionic interactions. In contrast, uses a fluorophenyl-piperazine, which may alter receptor selectivity.
- Indole/Furan : Planar indole () and polar furan () introduce steric and electronic diversity, affecting binding affinity and solubility.
Backbone Variations :
Hypothetical Pharmacological Profiles
Q & A
Q. Table 1. Key Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Piperazine alkylation | 4-methylpiperazine, K₂CO₃, DMF, 60°C | 72 | 90 | |
| Amide coupling | EDC, HOBt, DCM, 0°C → RT | 85 | 95 | |
| Final purification | Silica gel chromatography (EtOAc/hexane 3:7) | 68 | 98 |
Q. Table 2. Comparative Bioactivity of Structural Analogues
| Analogues | Modifications | IC₅₀ (μM) | Target | Source |
|---|---|---|---|---|
| Morpholine derivative | Piperazine → morpholine | 1.2 ± 0.3 | 5-HT₁A | |
| Nitrophenyl variant | 4-OCH₃ → 4-NO₂ | 0.8 ± 0.2 | RSK2 | |
| Oxalamide linker | Ethanediamide → oxalamide | 2.5 ± 0.4 | Dopamine D₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
